

In Vivo Preclinical Profile of Velusetrag: A Technical Guide

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Compound of Interest

Compound Name:	Velusetrag
Cat. No.:	B1683485

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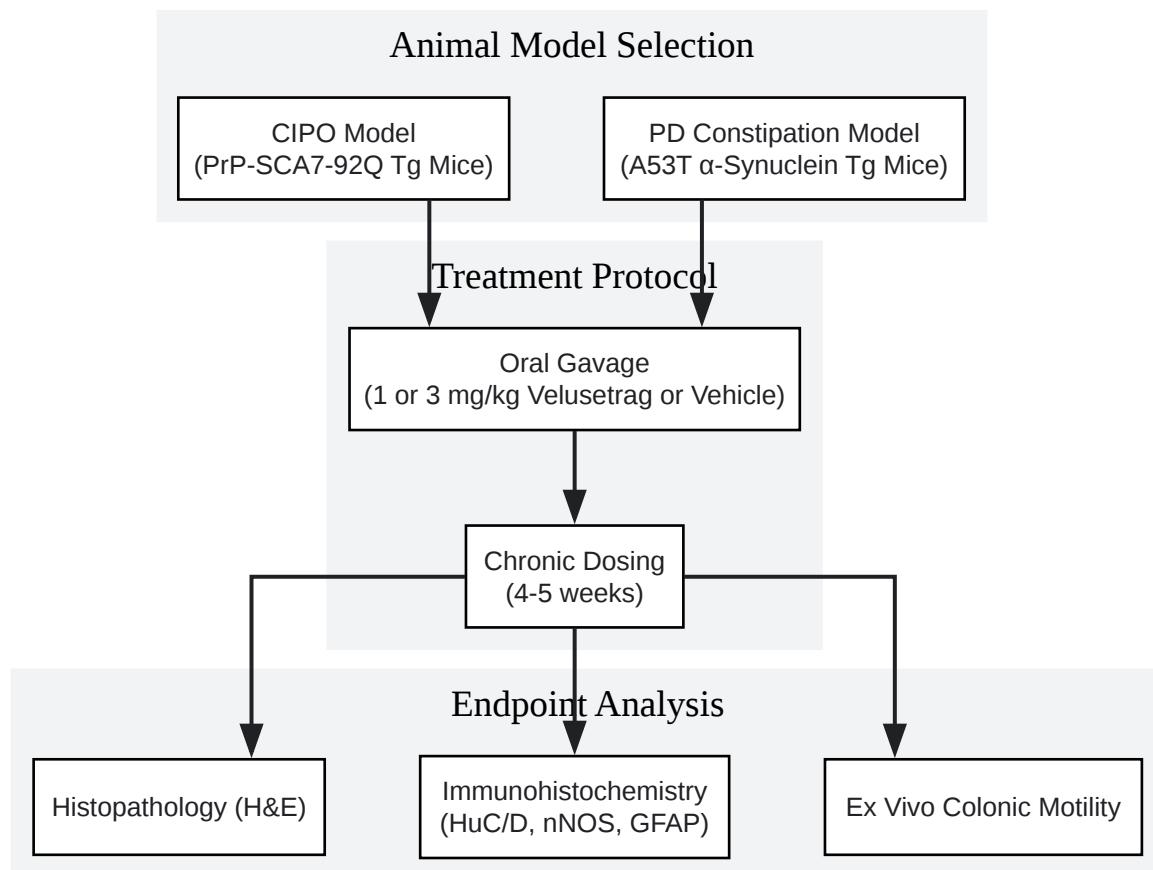
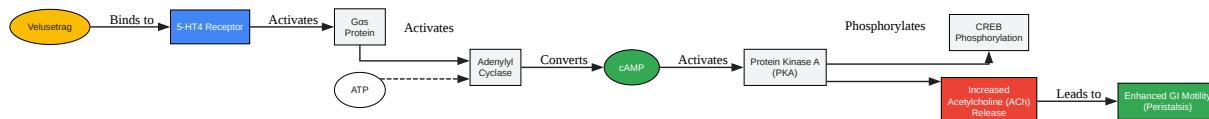
Introduction

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal (GI) motility disorders, including chronic idiopathic constipation and gastroparesis.^{[1][2][3]} As a prokinetic agent, **Velusetrag** enhances GI transit and function by activating 5-HT4 receptors, which are crucial in regulating gut motility.^{[4][5]} This technical guide provides a comprehensive overview of the in vivo preclinical profile of **Velusetrag**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Velusetrag exerts its prokinetic effects through the selective agonism of the 5-HT4 receptor. This receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract. Activation of the 5-HT4 receptor initiates a downstream signaling cascade, leading to increased acetylcholine release and subsequent smooth muscle contraction and enhanced peristalsis. Unlike older 5-HT4 agonists, **Velusetrag** exhibits high selectivity for the 5-HT4 receptor with negligible affinity for other serotonin receptor subtypes or the hERG potassium channel, suggesting a favorable cardiovascular safety profile.

Signaling Pathway of Velusetrag



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